

8-Chloro-ATP Efficacy: A Comparative Literature Review for Researchers

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Compound of Interest

Compound Name: 8-Chloro-ATP

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In the landscape of purinergic signaling research, the quest for selective and potent agonists for P2Y receptors is paramount for dissecting their complex physiological roles and for the development of novel therapeutics. This guide provides a comparative analysis of the findings on the efficacy of 8-Chloro-Adenosine-5'-triphosphate (**8-Chloro-ATP**), with a primary focus on its interaction with the P2Y11 receptor, in the context of other well-characterized P2Y11 agonists. This review is intended for researchers, scientists, and professionals in drug development.

While direct quantitative efficacy data for **8-Chloro-ATP** on the P2Y11 receptor is not readily available in the reviewed literature, data for a closely related analog, 2-Chloro-ATP, indicates it is a weak agonist at this receptor. This suggests that chloro-substitution on the adenine ring may not be favorable for potent P2Y11 activation. For a comprehensive comparison, this guide will focus on the efficacy of established P2Y11 agonists.

Comparative Efficacy of P2Y11 Receptor Agonists

The P2Y11 receptor is unique among P2Y receptors as it couples to both the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent inositol phosphate (IP) accumulation, and the Gs protein, which stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). The efficacy of various agonists can be compared based on their potency (EC50 values) in stimulating these two signaling pathways.

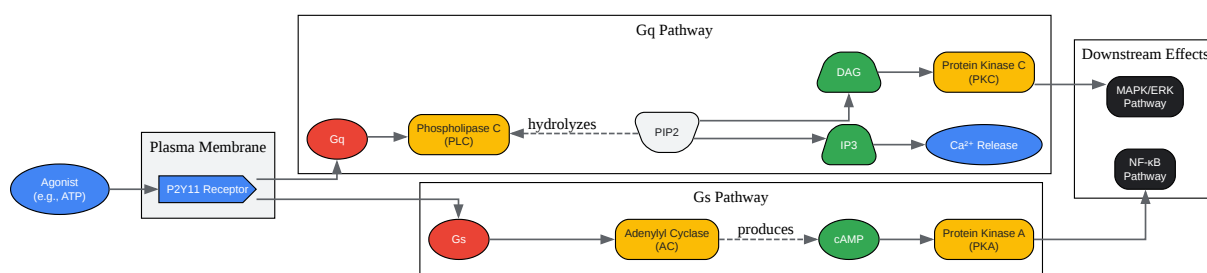
Agonist	Cell Line	Assay	EC50 (μM)	Maximal Response (% of ATP)	Reference
ATP	1321N1-hP2Y11	IP Accumulation	8.5 ± 0.1	100	
CHO-hP2Y11	IP Accumulation	72 ± 8	100		
1321N1-hP2Y11	cAMP Accumulation	130 ± 10	100		
CHO-hP2Y11	cAMP Accumulation	17.4 ± 6.1	100		
K11 (K562-hP2Y11)	cAMP Accumulation	31	Not Reported		
U11 (U937-hP2Y11)	cAMP Accumulation	21	Not Reported		
ATPyS	CHO-hP2Y11	IP Accumulation	23.2 ± 6.5	84 ± 7	
CHO-hP2Y11	cAMP Accumulation	1.2 ± 0.4	95 ± 4		
BzATP	CHO-hP2Y11	IP Accumulation	19.3	Not Reported	
dATP	Not Specified	Not Specified	More potent than ATP	Not Reported	
2-MeS-ATP	CHO-hP2Y11	IP Accumulation	26.5 ± 3.7	99 ± 6	
CHO-hP2Y11	cAMP Accumulation	2.4 ± 0.4	99 ± 8		
AR-C67085	CHO-hP2Y11	IP Accumulation	8.9 ± 1.2	Not Reported	

CHO-hP2Y11	cAMP Accumulation	1.5 ± 0.4	Not Reported	
NF546	Not Specified	Not Specified	Selective Agonist	Not Reported
2-Chloro-ATP	Not Specified	Not Specified	Weak Agonist	Not Reported

Note: EC50 values represent the concentration of an agonist that gives half-maximal response. A lower EC50 value indicates higher potency.

P2Y11 Receptor Signaling Pathways

Activation of the P2Y11 receptor by an agonist like ATP initiates a dual signaling cascade. The Gq pathway activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gs pathway, on the other hand, activates adenylyl cyclase, leading to the production of cAMP, which in turn activates protein kinase A (PKA). These pathways can further modulate downstream effectors such as the MAPK/ERK and NF-κB pathways.



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Caption: P2Y11 Receptor Dual Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of agonist efficacy. Below are summarized protocols for key experiments cited in the literature.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of the Gq pathway by quantifying the accumulation of inositol phosphates.

Experimental Workflow:

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